N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of functional groups such as chloro, hydroxy, ethyl, and methoxy contributes to its diverse reactivity and utility.
Mechanism of Action
Mode of Action
It’s known that the compound forms hydrogen bonds and other non-covalent associations, which could influence its interaction with its targets . These interactions could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The compound’s ability to form hydrogen bonds and other non-covalent associations suggests it could influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 5-ethyl-2-methoxybenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while substitution of the chloro group with an amine results in an amine derivative.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares the chloro and hydroxy functional groups but differs in the acetamide moiety.
5-chloro-2-hydroxybenzenesulfonamide: Lacks the ethyl and methoxy groups, making it less complex.
N-(5-chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea: Contains additional chloro and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMAGLZJKFCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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